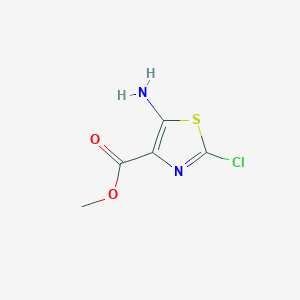

Methyl 5-amino-2-chlorothiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H6ClN2O2S. It is known for its intricate structure and wide-ranging applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-chlorothiazole-4-carboxylate typically involves the reaction of 2-chlorothiazole-4-carboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-amino-2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the thiazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 5-amino-2-chlorothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been shown to inhibit various bacterial pathogens, including multi-drug resistant strains, making it a candidate for developing new antibiotics .

Anticancer Potential

Studies have demonstrated that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index, which is crucial for the development of anticancer drugs .

Antitubercular Activity

A significant study identified derivatives of methyl 5-amino-2-chlorothiazole as promising candidates for new antitubercular agents. The compound inhibits key enzymes involved in the fatty acid synthesis pathway essential for the survival of Mycobacterium tuberculosis. Specifically, certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv .

Cytotoxicity in Cancer Cells

Research has shown that specific thiazole derivatives can effectively induce cell death in cancerous cells. For instance, methyl 5-amino-2-chlorothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines, revealing potential therapeutic applications in oncology .

Industrial Applications

Agrochemicals and Dyes

In the industrial sector, this compound is utilized in producing agrochemicals and dyes. Its ability to undergo various chemical transformations makes it suitable for synthesizing compounds used in pest control and coloring agents .

Mecanismo De Acción

The mechanism of action of Methyl 5-amino-2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

- Methyl 2-amino-5-chlorothiazole-4-carboxylate

- Ethyl 2-chlorothiazole-4-carboxylate

- 2-Amino-4-chlorothiazole

Comparison: Methyl 5-amino-2-chlorothiazole-4-carboxylate is unique due to the presence of both amino and chloro groups on the thiazole ring, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in various research and industrial applications .

Actividad Biológica

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its potential as a therapeutic agent.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of amino and chloro substituents enhances its reactivity and potential biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity, leading to various therapeutic effects. For instance, it has been shown to inhibit certain bacterial enzymes, making it a candidate for developing new antibiotics .

Efficacy Against Bacterial Strains

This compound exhibits significant antimicrobial properties against various bacterial strains. In studies focused on tuberculosis, derivatives of thiazole compounds have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL for related compounds . The compound's mechanism involves targeting the fatty acid synthesis pathway in bacteria, specifically inhibiting the enzyme mtFabH, which is crucial for mycobacterial survival .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | M. tuberculosis H37Rv | 0.06 | Inhibition of mtFabH |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | M. tuberculosis H37Rv | 0.95 | Inhibition of mtFabH |

| Other thiazole derivatives | Various Gram-positive bacteria | Variable | Disruption of cell wall synthesis |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. For example, derivatives containing the thiazole structure have demonstrated significant anti-proliferative effects against human K562 leukemia cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | K562 (leukemia) | 10 | Induces apoptosis |

| Other thiazole derivatives | HepG2 (liver cancer) | <10 | Significant cytotoxicity observed |

| Various derivatives | NCI-H522 (lung cancer) | <0.1 | High selectivity against cancer cells |

Case Studies and Research Findings

-

Antitubercular Activity :

A study identified methyl 5-amino-2-chlorothiazole derivatives as promising candidates for new antitubercular agents due to their ability to inhibit key enzymes in the fatty acid synthesis pathway essential for mycobacterial survival . -

Cytotoxicity in Cancer Cells :

Research has shown that certain thiazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer drugs . -

Broad-Spectrum Antimicrobial Effects :

The compound has also been evaluated for its effectiveness against a range of bacterial pathogens beyond M. tuberculosis, demonstrating broad-spectrum antimicrobial activity that could be beneficial in treating multi-drug resistant infections .

Propiedades

IUPAC Name |

methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZSROIEFSRXGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.